molecular formula C11H10 B128197 2-Methylnaphthalene-d10 CAS No. 7297-45-2

2-Methylnaphthalene-d10

Cat. No. B128197
Key on ui cas rn: 7297-45-2
M. Wt: 152.26 g/mol
InChI Key: QIMMUPPBPVKWKM-UZHHFJDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
95

Identifiers

NAME
1128

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
C[Mg]Br
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C[Si](C)(C)Oc2ccc1ccccc1c2
Step Three
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 95
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
95

Identifiers

NAME
1128

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
C[Mg]Br
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C[Si](C)(C)Oc2ccc1ccccc1c2
Step Three
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 95
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
95

Identifiers

NAME
1128

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
C[Mg]Br
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C[Si](C)(C)Oc2ccc1ccccc1c2
Step Three
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 95
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
95

Identifiers

NAME
1128

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
C[Mg]Br
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C[Si](C)(C)Oc2ccc1ccccc1c2
Step Three
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 95
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.